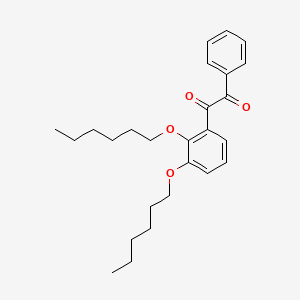
1-(2,3-Bis(hexyloxy)phenyl)-2-phenylethane-1,2-dione
Descripción
1-(2,3-Bis(hexyloxy)phenyl)-2-phenylethane-1,2-dione is an organic compound characterized by its unique structure, which includes two hexyloxy groups attached to a phenyl ring and a phenylethane-1,2-dione moiety
Propiedades
Fórmula molecular |
C26H34O4 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
1-(2,3-dihexoxyphenyl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C26H34O4/c1-3-5-7-12-19-29-23-18-14-17-22(26(23)30-20-13-8-6-4-2)25(28)24(27)21-15-10-9-11-16-21/h9-11,14-18H,3-8,12-13,19-20H2,1-2H3 |
Clave InChI |
XVAHISTZTMCZGD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=CC(=C1OCCCCCC)C(=O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Bis(hexyloxy)phenyl)-2-phenylethane-1,2-dione typically involves the reaction of 2,3-dihexyloxybenzaldehyde with benzil in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like potassium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired diketone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-Bis(hexyloxy)phenyl)-2-phenylethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The diketone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the diketone can yield corresponding alcohols or hydrocarbons.
Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(2,3-Bis(hexyloxy)phenyl)-2-phenylethane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Bis(hexyloxy)phenyl)-2-phenylethane-1,2-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,3-Dimethoxyphenyl)-2-phenylethane-1,2-dione: Similar structure but with methoxy groups instead of hexyloxy groups.
1-(2,3-Diethoxyphenyl)-2-phenylethane-1,2-dione: Ethoxy groups replace the hexyloxy groups.
1-(2,3-Dipropoxyphenyl)-2-phenylethane-1,2-dione: Propoxy groups are present instead of hexyloxy groups.
Uniqueness
1-(2,3-Bis(hexyloxy)phenyl)-2-phenylethane-1,2-dione is unique due to the presence of long hexyloxy chains, which can influence its solubility, reactivity, and interaction with biological targets. These properties may make it more suitable for specific applications compared to its shorter-chain analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


